![molecular formula C11H11ClO2 B1366584 Ethyl 3-(2-chlorophenyl)acrylate CAS No. 24393-51-9](/img/structure/B1366584.png)
Ethyl 3-(2-chlorophenyl)acrylate
Overview
Description
Ethyl 3-(2-chlorophenyl)acrylate is a chemical compound with the formula C11H11ClO2 . It is also known as ethyl-2-chlorocinnamate.
Synthesis Analysis
A variety of 3-(4-chlorophenyl) acrylic acids and 3-(4-chlorophenyl)acrylate esters were synthesized and structurally proven by spectroscopic studies such as IR, 1H NMR, and 13C NMR as well as mass spectrometry .Molecular Structure Analysis
The molecular formula of Ethyl 3-(2-chlorophenyl)acrylate is C11H11ClO2. It has an average mass of 210.657 Da and a monoisotopic mass of 210.044754 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-(2-chlorophenyl)acrylate include a density of 1.2±0.1 g/cm3, boiling point of 308.6±25.0 °C at 760 mmHg, and a flash point of 152.5±18.6 °C .Scientific Research Applications
1. Leather Industry Applications
Ethyl 3-(2-chlorophenyl)acrylate, a variant of chlorophenyl acrylate, has been explored in the context of the leather industry. A study focused on the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate and found applications in leather as top coat and base coat materials. These copolymers showed excellent properties when compared with commercial samples, demonstrating their potential in enhancing the quality and durability of leather products (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
2. Polymerization and Copolymer Applications
Another study reported on the synthesis of a monomer similar to Ethyl 3-(2-chlorophenyl)acrylate and its copolymerization with methyl acrylate. These polymers were identified as potential polymeric amino protecting groups, highlighting their utility in the synthesis of more complex molecular structures (Gormanns & Ritter, 1994).
3. Chemical Reactivity and Binding Studies
In the field of toxicology, studies have been conducted on the binding rates of ethyl acrylate, a closely related compound, to glutathione and protein. These studies provide insights into the metabolic pathways and detoxification mechanisms of such chemicals, which are crucial for understanding their behavior in biological systems (Potter & Tran, 1992).
4. Synthesis of Novel Compounds
Ethyl 3-(2-chlorophenyl)acrylate has been utilized in the synthesis of new chemical compounds. For instance, a study detailed the synthesis of ethyl 3-(2-chlorophenyl)-5-(diethoxyphosphinoyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate, showcasing the compound's role in generating new chemical structures with potential applications in various fields (Wang et al., 2007).
5. Electrochemical Applications
The electrochemical behavior of polymers derived from compounds similar to Ethyl 3-(2-chlorophenyl)acrylate has been a subject of research. Studies on electropolymerized acrylates have shed light on their potential applications in electronic devices and materials science (Hogervorst et al., 1993).
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-3-(2-chlorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTRCHMHGZQVGO-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-chlorophenyl)acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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